

Diallyl trisulfide natural sources and extraction methods

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Compound of Interest

Compound Name: *Diallyl trisulfide*

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An In-depth Technical Guide to **Diallyl Trisulfide**: Natural Sources, Extraction, and Biological Mechanisms

Abstract

Diallyl trisulfide (DATS) is a potent organosulfur compound derived from *Allium* species, most notably garlic (*Allium sativum* L.). It is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of DATS, details various traditional and modern extraction methodologies, and presents quantitative data to compare their efficiencies. Furthermore, it outlines detailed experimental protocols for key extraction and analysis techniques and illustrates the molecular signaling pathways modulated by DATS, offering a critical resource for researchers, scientists, and professionals in drug development.

Natural Sources of Diallyl Trisulfide

Diallyl trisulfide is not naturally present in intact garlic cloves.[3] Its formation is a result of an enzymatic cascade initiated upon tissue damage, such as crushing or cutting. The precursor molecule, alliin (S-allyl-L-cysteine-sulfoxide), is converted by the enzyme alliinase into allicin.[4][5] Allicin is highly unstable and rapidly decomposes into a variety of lipid-soluble organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and **diallyl trisulfide** (DATS), which are principal components of distilled garlic oil.[6][7][8]

Garlic essential oil is a primary source of DATS. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that garlic essential oil can contain approximately 39.79% **diallyl trisulfide**, alongside 32.91% diallyl disulfide.[9] The concentration of these compounds can vary based on the garlic species, cultivation conditions, and processing methods.[4] While garlic bulbs are the richest source, DATS can also be extracted from garlic leaves, though the oil content is significantly lower.[6]

Extraction Methodologies

The extraction of DATS is challenging due to its thermal sensitivity and reactivity. Various methods have been developed, ranging from traditional distillation to modern green technologies, each with distinct advantages in terms of yield, purity, and environmental impact.

2.1. Conventional Methods

- **Steam Distillation:** This is a traditional method for extracting garlic essential oil.[6] It involves passing steam through crushed garlic, which vaporizes the volatile compounds. The vapor is then condensed and the oil is separated from the water. While effective, the high temperatures can lead to the degradation of thermolabile compounds like allicin and alter the profile of the resulting organosulfur compounds.[10] One study utilizing steam at 130°C and 3 MPa pressure reported a garlic concentrate oil containing 33.48% DATS.[11]
- **Hydrodistillation (HD):** In this method, garlic is boiled in water, and the resulting steam carrying the volatile oils is condensed. It is a simpler setup than steam distillation but also involves high temperatures that can cause degradation.
- **Solvent Extraction (SE):** This method uses organic solvents like ethanol, methanol, or ligarine to dissolve the essential oil from the garlic matrix.[12][13] The choice of solvent is crucial; for instance, ethanol is effective for extracting phenolic compounds with antioxidant properties, while oils rich in DADS and DATS, known for anticancer potential, are also obtainable.[12] A study using ligarine as a solvent reported a DATS content of 13.31% in the extracted essential oil.[13] The main drawback is the potential for residual solvent in the final product.[13]

2.2. Modern "Green" Extraction Techniques

- Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically CO₂, as the extraction solvent.[14][15] SFE is advantageous because it uses moderate temperatures, preventing the degradation of sensitive compounds.[16] By adjusting pressure and temperature, the selectivity of the extraction can be controlled. Optimal conditions for garlic extraction using SC-CO₂ have been identified as 35-50°C and 300-400 bar.[15]
- Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[17]
 - Solvent-Free Microwave Extraction (SFME): This eco-friendly variant of MAE uses the water naturally present in the plant material to act as the distillation medium, eliminating the need for organic solvents.[17][18] Optimized conditions for SFME of garlic oil rich in DATS were found to be a moisture content of 68%, microwave power of 640 W, and an irradiation time of 20 minutes, yielding 0.30% w/w garlic oil.[17][18] This method has been shown to be more efficient than conventional hydrodistillation in both yield and the proportion of **diallyl trisulfides**. [17][18]
- Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, enhancing mass transfer and accelerating the extraction process at lower temperatures.[19][20] This method is particularly effective for isolating thermally sensitive molecules, providing an extract that more closely represents the profile of freshly chopped garlic.[19][20] Studies have shown that UAE can significantly increase the yield of bioactive compounds like allicin and S-allyl cysteine compared to conventional methods.[21][22] Optimal conditions for extracting antioxidant compounds from garlic using UAE were found to be 10 minutes at 30°C with a frequency of 37 Hz and power of 40 W.[23]

Table 1: Comparison of Diallyl Trisulfide (DATS) Extraction Methods and Yields

Extraction Method	Source Material	Key Parameters	DATS Content in Oil	Oil Yield (% w/w)	Reference
Steam Distillation	Crushed Garlic	130°C, 3 MPa pressure, 30 min	33.48%	Not Reported	[11]
Solvent Extraction (Ligarine)	Garlic	Not Specified	13.31%	Not Reported	[13]
Solvent-Free Microwave Extraction (SFME)	Garlic	640 W, 20 min, 68% moisture	High Proportion	0.14% - 0.32%	[17] [18]
Supercritical Fluid Extraction (SC-CO2)	Garlic	35-50°C, 300-400 bar	Not Specified	Up to 5.5% (with ethanol)	[15]
Ultrasound-Assisted Extraction (UAE)	Fresh Garlic	Room Temperature	Not Specified	Not Specified	[19] [20]

Experimental Protocols

3.1. Protocol for Solvent-Free Microwave Extraction (SFME)

This protocol is based on the optimized conditions reported for enriching DATS in garlic oil.[\[17\]](#)
[\[18\]](#)

- **Sample Preparation:** Select fresh garlic bulbs. Peel and crush the cloves to activate the alliinase enzyme.

- **Moisture Adjustment:** Determine the initial moisture content of the crushed garlic. Adjust the moisture content to 68% by adding a calculated amount of distilled water.
- **Microwave Extraction:**
 - Place the moisture-adjusted garlic sample into a modified Clevenger-type apparatus within a microwave oven.
 - Set the microwave power to 640 W.
 - Irradiate for 20 minutes without the addition of any organic solvent. The in-situ water will heat and evaporate, carrying the volatile oils.
- **Oil Collection:** The essential oil is carried by the steam to a condenser, where it is cooled and collected in a calibrated burette. The oil, being less dense than water, will separate and can be collected.
- **Drying and Storage:** Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed vial at 4°C in the dark.

3.2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DATS

This protocol is adapted from validated methods for quantifying DATS in garlic extracts.[\[4\]](#)[\[24\]](#)[\[25\]](#)

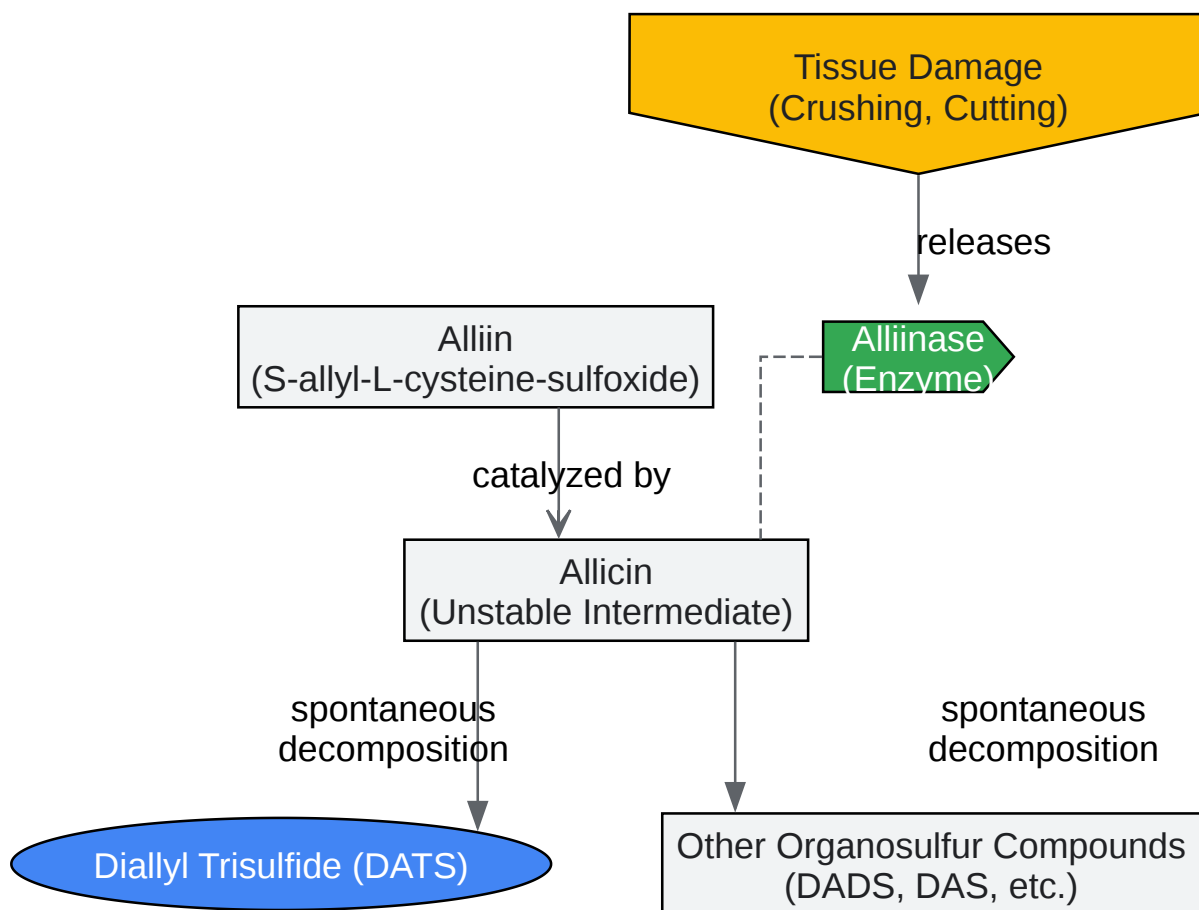
- **Sample Preparation:** Dilute the extracted garlic oil sample with a suitable solvent (e.g., acetone) to a concentration within the calibrated range (e.g., 0.5–20 µg/mL).[\[4\]](#)
- **GC System and Conditions:**
 - **Chromatograph:** Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
 - **Column:** HP-1 or equivalent non-polar capillary column.
 - **Carrier Gas:** Helium or Nitrogen at a flow rate of approximately 0.80 mL/min.[\[4\]](#)
 - **Injector Temperature:** 200°C.

- Detector Temperature: 200°C (for FID).
- Oven Temperature Program: Initial temperature at 140°C, then ramp at 1°C/min to 180°C.
- Injection Volume: 1.0 µL.
- Identification and Quantification:
 - Identify the DATS peak by comparing its retention time with that of a certified DATS standard. For MS detection, confirm identity by matching the mass spectrum with a reference library.
 - Quantify the amount of DATS by creating a calibration curve using a series of known concentrations of the DATS standard. The limit of detection (LOD) and limit of quantification (LOQ) for DATS have been reported as 0.1986 µg/mL and 0.6621 µg/mL, respectively.^[4]

Visualization of Pathways and Processes

4.1. Formation of **Diallyl Trisulfide**

The enzymatic conversion of alliin to allicin and its subsequent decomposition is the foundational pathway for DATS synthesis in garlic.

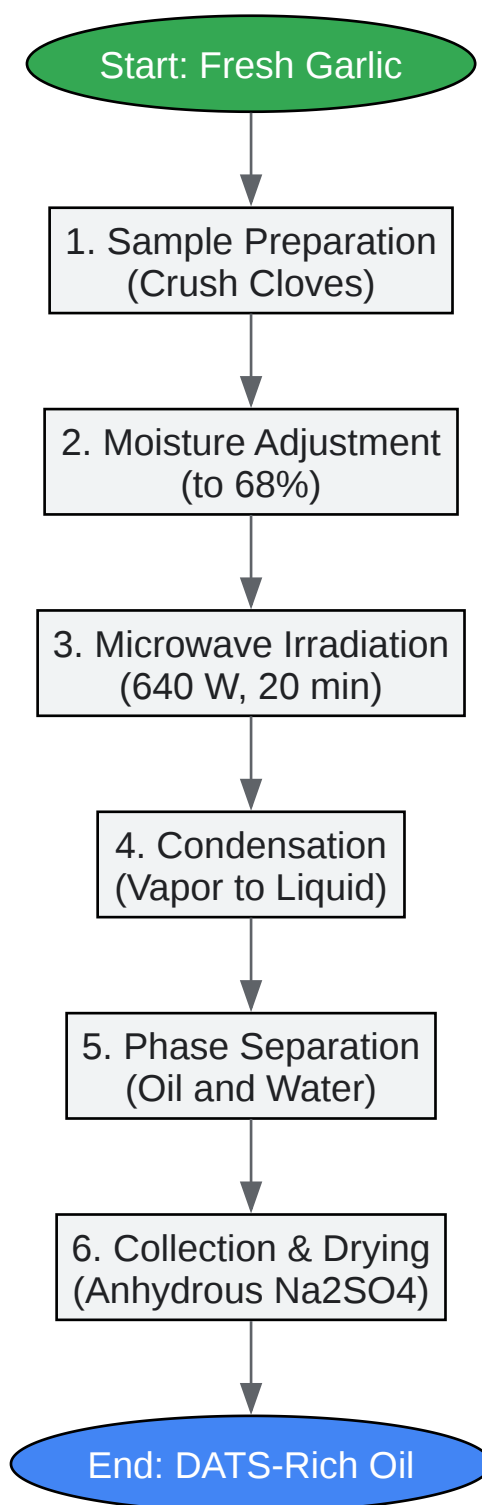


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Caption: Biosynthesis of **Diallyl Trisulfide** (DATS) from alliin in garlic.

4.2. Experimental Workflow for SFME

The Solvent-Free Microwave Extraction (SFME) process provides an efficient and environmentally friendly workflow for obtaining DATS-rich garlic oil.

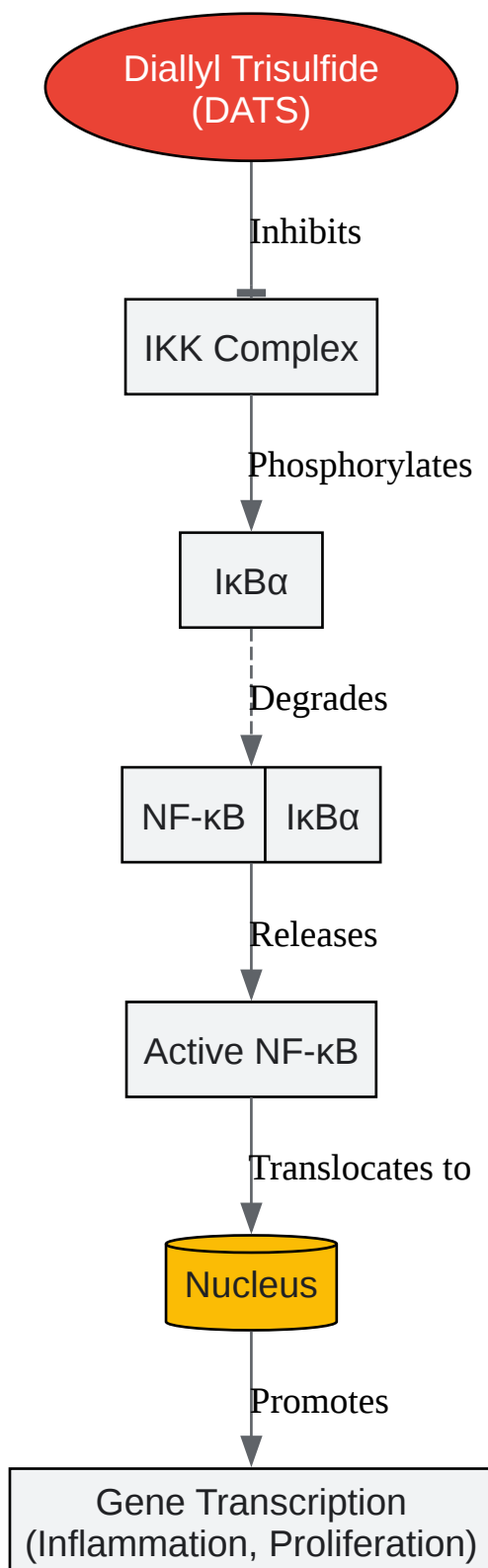


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Caption: Workflow for Solvent-Free Microwave Extraction (SFME) of garlic oil.

4.3. DATS-Mediated Inhibition of NF- κ B Signaling Pathway

DATS exerts significant anti-inflammatory and anticancer effects by inhibiting the NF- κ B signaling cascade, a key regulator of cellular processes.[26][27]



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Caption: Inhibition of the NF- κ B signaling pathway by **Diallyl Trisulfide** (DATS).

Conclusion

Diallyl trisulfide stands out as a highly active organosulfur compound with significant therapeutic potential. Its primary natural source, garlic, requires specific processing to maximize DATS yield due to the compound's reactive nature. Modern extraction techniques like Solvent-Free Microwave Extraction and Ultrasound-Assisted Extraction offer green and efficient alternatives to traditional methods, yielding high-quality extracts with enriched DATS content. The ability of DATS to modulate critical signaling pathways, such as NF- κ B, underscores its relevance in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides the foundational technical information required for researchers to effectively source, extract, and study this promising natural product.

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